Pentobarbital-d5: Chemical Architecture, Properties, and Advanced Mass Spectrometry Applications
Pentobarbital-d5: Chemical Architecture, Properties, and Advanced Mass Spectrometry Applications
Executive Summary
In the fields of forensic toxicology, clinical diagnostics, and food safety, the precise quantification of barbiturates is critical. Pentobarbital-d5 serves as a gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of native pentobarbital[1]. By leveraging a +5 Dalton mass shift, this deuterated analog allows mass spectrometrists to bypass the limitations of matrix effects, extraction losses, and ion suppression[2]. This whitepaper provides an in-depth technical analysis of the chemical properties, mechanistic utility, and validated experimental workflows associated with pentobarbital-d5.
Chemical Structure and Physicochemical Properties
Pentobarbital is a short-acting barbiturate structurally defined by a pyrimidinetrione ring. In pentobarbital-d5, the ethyl group at the 5-position of the ring is fully deuterated (ethyl-d5)[1].
Causality of the Deuteration Site: The strategic placement of the five deuterium atoms on the ethyl chain rather than the pyrimidinetrione ring is a deliberate chemical choice. The nitrogen-bound protons (N-H) on the barbiturate ring are highly labile and prone to deuterium-hydrogen (H/D) exchange in aqueous or protic solvents during extraction[3]. By labeling the aliphatic ethyl group, the carbon-deuterium (C-D) bonds remain covalently stable throughout rigorous sample preparation, ensuring the isotopic purity and the +5 Da mass shift are preserved[3].
Table 1: Physicochemical and Structural Properties of Pentobarbital-d5
| Property | Specification |
| Formal Name | 5-(ethyl-d5)-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione |
| Molecular Formula | C₁₁H₁₃D₅N₂O₃[4] |
| Molecular Weight | 231.3 g/mol [4] |
| CAS Number | 52944-66-8[1] |
| Physical State | Neat solid or Methanol solution (1 mg/mL or 100 µg/mL)[4][5] |
| SMILES | O=C1C(C(C)CCC)(C([2H])([2H])C([2H])([2H])[2H])C(NC(N1)=O)=O[1] |
| InChI Key | WEXRUCMBJFQVBZ-ZTIZGVCASA-N[4] |
Mechanistic Role in Isotope Dilution Mass Spectrometry (IDMS)
The integration of pentobarbital-d5 into an analytical workflow transforms the protocol into a self-validating system through Isotope Dilution Mass Spectrometry (IDMS).
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Chromatographic Co-elution: Because the physicochemical properties (pKa, lipophilicity) of the D5 analog are nearly identical to native pentobarbital, the two compounds co-elute perfectly on both reverse-phase LC columns and GC capillary columns[6].
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Matrix Effect Correction: In Electrospray Ionization (ESI), co-eluting matrix components compete for charge, causing ion suppression. Because the analyte and the IS enter the source simultaneously, they experience identical suppression, keeping the Analyte/IS ratio constant[6].
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Mass Shift Isolation: The +5 Da shift ensures there is no isotopic cross-talk. The natural M+5 isotopic envelope of unlabeled pentobarbital is statistically negligible, ensuring the mass spectrometer isolates a pure signal for the internal standard[2].
Workflow of Isotope Dilution Mass Spectrometry using Pentobarbital-d5.
Validated Analytical Workflows & Experimental Protocols
To ensure analytical trustworthiness, the following protocols have been designed to self-correct for extraction variability.
Protocol A: GC-MS Analysis in Biological Fluids (Urine/Plasma)
Causality for Derivatization: Barbiturates possess active N-H protons that interact with the silanol groups of GC columns, leading to severe peak tailing and thermal degradation. Methylation replaces these protons with methyl groups, drastically enhancing volatility and peak symmetry[7].
Step-by-Step Methodology:
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Aliquot & Spike: Transfer 2.0 mL of biological fluid into a clean tube. Spike with a known concentration of pentobarbital-d5 IS and buffer to pH 7.0[7].
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Solid-Phase Extraction (SPE): Load the sample onto a pre-conditioned mixed-mode SPE cartridge (e.g., Bond Elut Certify II). Wash with deionized water and methanol to remove hydrophilic and weakly retained interferences. Elute the barbiturates using an organic solvent blend[7].
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Derivatization: Evaporate the eluate to dryness under nitrogen. Reconstitute and react with iodomethane and tetramethylammonium hydroxide in dimethylsulfoxide. Incubate to ensure complete methylation of the pyrimidinetrione ring[7].
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Data Acquisition: Inject into a GC-MS equipped with a 5% phenyl polysiloxane phase column. Quantify using a hyperbolic curve regression model based on the ratio of the methylated native pentobarbital to the methylated pentobarbital-d5[7].
Protocol B: LC-MS/MS Analysis in Complex Matrices (Tallow/Feed)
Causality for LC-MS/MS Parameters: LC-MS/MS bypasses the need for derivatization. Operating in negative ESI mode is highly effective because the acidic N-H protons of the barbiturate ring readily dissociate to form stable [M-H]⁻ precursor ions[6].
Step-by-Step Methodology:
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Homogenization & Spiking: Weigh a 2 g to 25 g aliquot of homogenized tallow or dry feed. Spike with 50 µL of a 5,000 ng/mL pentobarbital-d5 internal standard solution[6][8].
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Matrix Disruption: Add acetonitrile to the sample. For feed, shake overnight; for tallow, vortex and centrifuge. Acetonitrile effectively crashes out proteins and precipitates bulk lipids while solubilizing the target analytes[6][8].
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Reconstitution & Dilution: Transfer the supernatant and dilute 1:1 with LC-grade water. Causality: Failing to dilute the high-organic extract with water causes a solvent mismatch with the initial aqueous mobile phase, leading to peak distortion and poor retention on the reverse-phase column[6].
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Data Acquisition: Analyze via LC-MS/MS. Identification is validated by matching the chromatographic retention time (RT) of the native analyte to the D5 standard, alongside strict ion ratio matching of the product ions[6].
Step-by-step sample preparation and extraction protocol for barbiturates.
Pharmacological Context and Metabolism
Pentobarbital acts as a central nervous system depressant by binding to and enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor[9].
In vivo, pentobarbital undergoes extensive hepatic metabolism. The primary biotransformation pathway is the hydroxylation of the molecule at carbon 4 of the pentanyl group[8]. Because the deuterium label in pentobarbital-d5 is localized entirely on the ethyl group, the isotopic label remains fully intact during this specific metabolic hydroxylation. Consequently, pentobarbital-d5 can be utilized not only to quantify the parent drug but also to trace and quantify its downstream hydroxylated metabolites in pharmacokinetic studies without fear of losing the +5 Da mass signature.
References
- Source: caymanchem.
- Source: nih.
- Source: nih.
- Title: Archived CAM C-005.
- Title: (PDF)
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- 4. caymanchem.com [caymanchem.com]
- 5. Pentobarbital-D5 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 52944-66-8 [sigmaaldrich.com]
- 6. fda.gov [fda.gov]
- 7. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. CAS 57-33-0: Pentobarbital sodium | CymitQuimica [cymitquimica.com]
